5-methoxy-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide
Description
5-Methoxy-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide is a heterocyclic compound featuring a pyran core substituted with a methoxy group at position 5, a ketone at position 4, and a carboxamide moiety linked to a 3-(methylthio)phenyl group. This structure combines a pyran ring’s electron-rich oxygen atom with sulfur-containing and aromatic substituents, which are known to influence biological activity and physicochemical properties.
Properties
IUPAC Name |
5-methoxy-N-(3-methylsulfanylphenyl)-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-18-13-8-19-12(7-11(13)16)14(17)15-9-4-3-5-10(6-9)20-2/h3-8H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPYPMSNTJNQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Methylthio Group: The methylthio group is incorporated through thiolation reactions, often using reagents like methylthiol or dimethyl disulfide.
Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions, typically involving the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or thiolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Anticancer Activity
Preliminary studies suggest that 5-methoxy-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in vitro, potentially useful for treating inflammatory diseases. It modulates cytokine production and reduces inflammation markers in cell cultures.
Drug Development
Due to its diverse biological activities, this compound is being explored for its potential as a lead compound in drug development. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity.
Pharmacological Studies
Ongoing pharmacological studies aim to elucidate the mechanism of action of this compound. Understanding how it interacts with biological targets is crucial for optimizing its therapeutic potential.
Agrochemical Applications
The compound's antimicrobial properties extend to agricultural applications, where it can be utilized as a natural pesticide or fungicide. Its effectiveness against plant pathogens can contribute to sustainable agricultural practices.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Effective against E. coli and S. aureus with MIC values indicating potential as an antibiotic. |
| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines; further research needed to confirm mechanisms. |
| Study 3 | Anti-inflammatory Effects | Reduced TNF-alpha levels in stimulated macrophages, suggesting potential for treating inflammatory diseases. |
Mechanism of Action
The mechanism of action of 5-methoxy-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Modulation of Gene Expression: It can influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The compound shares structural motifs with several classes of bioactive molecules:
- Pyrazole-carboxamides: Compounds like 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide () feature a pyrazole ring instead of pyran. Pyrazoles are five-membered nitrogen-containing heterocycles with distinct electronic properties, often associated with antimalarial and antimicrobial activities. The pyran core in the target compound, with its oxygen atom, may offer improved hydrogen-bonding capacity compared to pyrazoles, influencing target binding .
- Indole-carboxamides: The 5-chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide () includes an indole-thiazolidinone scaffold.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be higher than pyrazole derivatives due to the methylthio group’s hydrophobicity, similar to 4-(methylthio)butanal derivatives (). This could enhance blood-brain barrier penetration but increase plasma protein binding .
- Solubility: The pyran ring’s oxygen and carboxamide group may improve aqueous solubility relative to indole-thiazolidinones ().
Biological Activity
5-Methoxy-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound belonging to the class of pyran derivatives. Its structure is characterized by a methoxy group, a methylthio group, and a carboxamide group, which contribute to its potential biological activities. This compound is of particular interest due to its promising applications in medicinal chemistry, especially concerning antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis typically involves several steps:
- Formation of the Pyran Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Methoxy Group : Methylation using reagents like methyl iodide.
- Attachment of the Methylthio Group : Thiolation reactions with methylthiol.
- Formation of the Carboxamide Group : Amidation reactions with an amine and a carboxylic acid derivative.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In studies, it has shown effectiveness against Gram-positive bacteria, suggesting its potential as an antibiotic agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT 116). The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression .
The biological activity is thought to stem from:
- Enzyme Interaction : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Binding : It may modulate signal transduction by binding to specific cellular receptors.
- Gene Expression Modulation : It influences gene expression related to cell proliferation and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those for standard antibiotics, indicating high potency.
Case Study 2: Anticancer Activity
A comparative study involving multiple compounds highlighted that this compound exhibited superior cytotoxicity against MCF-7 cells compared to conventional chemotherapeutics like doxorubicin, with an IC50 value significantly lower than that of the control .
Table 1: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 µg/mL | |
| Antimicrobial | Escherichia coli | 15 µg/mL | |
| Anticancer | MCF-7 | 5 µM | |
| Anticancer | HCT116 | 4.363 µM |
Table 2: Synthesis Steps
| Step | Description |
|---|---|
| Pyran Ring Formation | Cyclization from precursors |
| Methoxy Group Introduction | Methylation with methyl iodide |
| Methylthio Group Attachment | Thiolation with methylthiol |
| Carboxamide Formation | Amidation with amine and carboxylic acid derivative |
Q & A
Q. What are the recommended synthetic routes for 5-methoxy-N-(3-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves condensation of a pyran-2-carboxylic acid derivative with an appropriately substituted aniline. Key steps include:
- Carboxamide Formation : Use coupling agents like EDCI/HOBt under anhydrous conditions .
- Methoxy/Methylthio Group Introduction : Methoxy groups are introduced via alkylation, while methylthio groups require thiolation reagents (e.g., NaSH/MeI) .
- Optimization : Control reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:acid). Purification via silica gel chromatography (ethyl acetate/hexane) yields >75% purity .
Q. How is the compound structurally characterized, and what spectroscopic techniques are essential?
- Methodological Answer : Critical techniques include:
- NMR Spectroscopy : Confirm methoxy (δ 3.8–4.0 ppm) and methylthio (δ 2.5 ppm) protons. Carbonyl signals appear at δ 165–175 ppm .
- IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O-C) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 347.1) .
Q. What solubility and stability challenges arise during in vitro assays?
- Methodological Answer :
- Solubility : Limited aqueous solubility requires DMSO as a stock solvent (<0.1% v/v in assays). Co-solvents (PEG-400) enhance bioavailability .
- Stability : Degradation under basic pH (>9) necessitates buffered solutions (pH 6–7.4). Monitor via HPLC over 24 hours .
Advanced Research Questions
Q. How do structural modifications at the methoxy and methylthio positions influence biological activity?
- Methodological Answer :
- SAR Studies : Replace methoxy with ethoxy or hydroxy groups to assess steric/electronic effects. Methylthio can be substituted with sulfone/sulfoxide for polarity modulation .
- Example : Analogues with 3,4-dimethoxyphenyl showed 2× higher enzyme inhibition (IC₅₀ = 12 µM) vs. methylthio derivatives (IC₅₀ = 25 µM) .
- Table : Comparison of Analogues
| Substituent | Enzyme Inhibition (IC₅₀, µM) | LogP |
|---|---|---|
| -OCH₃ | 12 | 2.8 |
| -SCH₃ | 25 | 3.2 |
| -SO₂CH₃ | 18 | 1.9 |
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution. Poor oral bioavailability (<20%) may require nanoparticle encapsulation .
- Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., demethylated derivatives) that reduce activity .
Q. How can computational models predict target interactions (e.g., enzyme inhibition)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2). Key interactions: hydrogen bonding with Arg120 and hydrophobic contacts with Phe518 .
- MD Simulations : GROMACS-based 100-ns simulations assess stability of ligand-target complexes (RMSD < 2 Å indicates stable binding) .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?
- Methodological Answer :
- Target Selectivity : At low concentrations (1–10 µM), the compound inhibits COX-2 (anti-inflammatory). At higher doses (>50 µM), it induces apoptosis via Bcl-2 downregulation .
- Cell Line Variability : Sensitivity varies; e.g., IC₅₀ = 8 µM in HeLa vs. 35 µM in MCF-7 due to differential expression of drug transporters .
Experimental Design Considerations
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Methodological Answer :
- Acute Toxicity : Start with zebrafish (LD₅₀ > 100 mg/kg) before murine models.
- Efficacy Models : Use xenograft mice (e.g., HT-29 colon cancer) with 50 mg/kg oral dosing. Monitor tumor volume and serum cytokines (IL-6, TNF-α) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
